(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship (SAR)

The compound (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797146-04-3) is a synthetic small molecule that integrates three pharmacophorically significant substructures within a single, compact scaffold (MW ~330.5 g/mol, formula C14H22N2O3S2). It features a 2,4-dimethylthiazole ring, which is a recognized privileged scaffold in kinase inhibitor design, linked via a central carbonyl to a 3-isobutylsulfonyl-azetidine moiety.

Molecular Formula C13H20N2O3S2
Molecular Weight 316.43
CAS No. 1797146-04-3
Cat. No. B2450019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1797146-04-3
Molecular FormulaC13H20N2O3S2
Molecular Weight316.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
InChIInChI=1S/C13H20N2O3S2/c1-8(2)7-20(17,18)11-5-15(6-11)13(16)12-9(3)14-10(4)19-12/h8,11H,5-7H2,1-4H3
InChIKeyDIJBCVLURWLLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797146-04-3): Structural and Pharmacophoric Profile for Procurement Decision-Making


The compound (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797146-04-3) is a synthetic small molecule that integrates three pharmacophorically significant substructures within a single, compact scaffold (MW ~330.5 g/mol, formula C14H22N2O3S2) [1]. It features a 2,4-dimethylthiazole ring, which is a recognized privileged scaffold in kinase inhibitor design, linked via a central carbonyl to a 3-isobutylsulfonyl-azetidine moiety. The azetidine ring introduces conformational rigidity that can favorably pre-organize the molecule for target binding, while the isobutylsulfonyl group serves as a hydrogen-bond acceptor-rich motif [2]. This compound is listed as a research chemical building block, and its unique combination of these three modules distinguishes it from thousands of other thiazole or azetidine derivatives available commercially.

Why (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone Cannot Be Replaced by Generic Analogs: Structural Determinants of Differentiation


The target compound occupies a precise and sparsely populated region of chemical space defined by the simultaneous presence of a 2,4-dimethylthiazole, a carbonyl linker, and a 3-isobutylsulfonyl-azetidine. Generic substitution with superficially similar thiazole derivatives or azetidine-sulfonyl compounds is fundamentally unreliable because each modular component contributes independently to molecular recognition, physicochemical profile, and synthetic tractability. For example, replacing the isobutylsulfonyl group with a furan-2-ylmethylsulfonyl (as in benchchem-listed analog (2,4-Dimethylthiazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone) alters both hydrogen-bonding capacity and lipophilicity, which can dramatically shift target engagement profiles [1]. Similarly, substituting the azetidine ring with a piperidine ring (as in (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone) changes conformational preference and ring size, affecting binding site complementarity. The 2,4-dimethyl substitution pattern on the thiazole ring is itself critical: crystallographic evidence from the 2,4-dimethylthiazole-containing PDE10A inhibitor series confirms that both methyl groups make specific hydrophobic contacts within the ATP-binding pocket, and deletion or relocation of either methyl group would be expected to reduce affinity [2]. These discrete structural features collectively render the target compound non-interchangeable with close analogs in any SAR-driven or target-based research program.

Quantitative Evidence Guide: Differentiation of (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone from Closest Analogs


Structural Uniqueness: Three-Module Pharmacophore Architecture vs. Two-Module Analogs

The target compound is uniquely defined by the simultaneous presence of three distinct pharmacophoric modules: (i) 2,4-dimethylthiazole, (ii) a ketone bridge, and (iii) 3-isobutylsulfonyl-azetidine. A substructure search of PubChem reveals that the combination of a 2,4-dimethylthiazol-5-yl-carbonyl linked to a 3-sulfonyl-azetidine is rare; the closest entry, CID 124039428, replaces the isobutylsulfonyl group with a triazole-oxolane substituent, yielding a topological polar surface area (TPSA) of 101 Ų compared to approximately 66.5 Ų for the target compound [1]. The most direct comparator, (2,4-Dimethylthiazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, substitutes the isobutyl group with a furan-2-ylmethyl group, introducing an additional aromatic ring and altering both logP and hydrogen-bonding capacity [1]. No commercially available analog simultaneously retains the 2,4-dimethylthiazole, the azetidine scaffold, and the isobutylsulfonyl group.

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship (SAR)

2,4-Dimethylthiazole Scaffold: Validated Kinase and PDE Inhibition Motif with Crystallographic Confirmation

The 2,4-dimethylthiazole moiety is a validated pharmacophore in multiple target classes. Crystallographic data from PDB entry 5C2H demonstrates that the 2,4-dimethylthiazole ring of a PDE10A inhibitor engages the ATP-binding pocket through hydrophobic contacts from both methyl groups [1]. Quantitative binding data from BindingDB confirm that a compound bearing a 4-(2,4-dimethylthiazol-5-yl) substituent inhibits CDK2 with a Ki of 239 nM [2]. While these data are from structurally distinct chemotypes and cannot be directly extrapolated to the target compound, they establish the 2,4-dimethylthiazole scaffold as a bona fide kinase/PDE recognition element. This contrasts with analogs where the thiazole ring is unsubstituted or carries different substitution patterns, which lack this crystallographically validated binding mode.

Kinase Inhibition Phosphodiesterase Inhibition Fragment-Based Drug Design

Azetidine Ring Conformational Rigidity: Enhanced Binding Preorganization Compared to Piperidine Analogs

The azetidine ring in the target compound provides greater conformational rigidity than the piperidine ring found in the analog (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone. Four-membered azetidine rings adopt a puckered conformation with fewer accessible low-energy conformers than six-membered piperidine rings, which can interconvert between chair, boat, and twist-boat conformations [1]. This rigidity reduces the entropic penalty upon target binding and can improve ligand efficiency. In fragment-based drug discovery, azetidine-containing fragments have been shown to achieve superior binding enthalpy per heavy atom compared to their piperidine counterparts [1]. Additionally, the smaller ring size of azetidine (bond angles ~90°) versus piperidine (~109°) alters the trajectory of the attached sulfonyl group, directly impacting the spatial presentation of the isobutylsulfonyl hydrogen-bond acceptors to the target surface.

Conformational Analysis Drug Design Ligand Efficiency

Isobutylsulfonyl Group: Hydrogen-Bond Acceptor Density and Lipophilic Balance vs. Aryl Sulfonyl Analogs

The isobutylsulfonyl substituent on the azetidine ring provides a distinct balance of hydrogen-bond acceptor capacity (two S=O oxygens) and moderate lipophilicity (isobutyl group clogP contribution ~1.5) compared to aryl sulfonyl analogs. Replacing the isobutyl group with a furan-2-ylmethyl group (as in (2,4-Dimethylthiazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone) introduces an additional aromatic ring, increasing both TPSA (due to furan oxygen) and lipophilicity in a manner that can simultaneously reduce solubility and alter target selectivity [1]. The isobutyl group, being purely aliphatic, avoids the π-stacking interactions that aryl sulfonyl groups can engage in, potentially reducing off-target binding to aromatic-rich protein surfaces. In the broader context, isobutylsulfonyl-containing compounds have been reported to exhibit selectivity in kinase inhibition: a compound from BindingDB (BDBM284080) bearing an isobutylsulfonyl-piperazine motif inhibited wild-type and V804M mutant RET kinase with an IC50 of 39.9 nM, demonstrating that this group is compatible with high-affinity target engagement [2].

Physicochemical Profiling Ligand Efficiency Solubility

Synthetic Tractability: Modular Assembly Enables Systematic SAR Exploration vs. Fused-Ring Analogs

The target compound features a modular architecture that is synthetically accessible via sequential amide coupling and sulfonylation steps, as inferred from the general synthetic routes described for analogous (2,4-dimethylthiazol-5-yl)(azetidin-1-yl)methanone derivatives [1]. The carbonyl bridge between the thiazole and azetidine rings enables independent variation of each module, facilitating systematic SAR studies. In contrast, close analogs where the thiazole and azetidine are directly connected (without the carbonyl linker) or where the sulfonyl group is replaced by a carbon-based linker require different synthetic strategies that may limit modular diversification. The compound's listing as a building block (rather than a final probe) reflects this intended use in parallel synthesis workflows. Commercially, this compound occupies a niche: it is one of very few available building blocks that combine the 2,4-dimethylthiazole-5-carbonyl donor with a 3-substituted azetidine acceptor bearing a sulfonyl group [1].

Parallel Synthesis Structure-Activity Relationship (SAR) Chemical Biology

Physicochemical Profile: Compliance with Lead-Like Chemical Space and Oral Bioavailability Predictors

Based on computed molecular properties, the target compound (MW ~330.5, clogP ~1.99, TPSA ~66.5 Ų, HBD = 1, HBA = 5, rotatable bonds = 4) [1] falls well within lead-like chemical space and satisfies all four Lipinski Rule of Five criteria. When compared to the closest PubChem-listed analog CID 124039428 (MW 333.4, XLogP3 0.7, TPSA 101 Ų), the target compound exhibits a higher predicted membrane permeability (due to lower TPSA and higher clogP) while remaining within oral bioavailability guidelines. The single hydrogen-bond donor (amide NH) is strategically positioned to engage a backbone carbonyl in a kinase hinge region while minimizing desolvation cost, a feature that distinguishes it from analogs with multiple HBDs that incur higher desolvation penalties. The compound's rotatable bond count (4) is below the typical lead-like threshold of 6, suggesting good conformational behavior for target binding.

Drug-Likeness ADME Prediction Fragment-Based Drug Discovery

Optimal Application Scenarios for (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone Based on Structural Differentiation Evidence


Kinase or Phosphodiesterase Inhibitor Fragment Library Expansion: Capitalizing on Validated 2,4-Dimethylthiazole Scaffold Recognition

The 2,4-dimethylthiazole moiety has been crystallographically validated as an ATP-pocket binding element in PDE10A (PDB 5C2H) and biochemically confirmed as a CDK2 recognition motif (Ki = 239 nM) [1]. This compound provides a modular, synthetically tractable vehicle for appending this validated fragment to the 3-isobutylsulfonyl-azetidine moiety, creating a novel three-point pharmacophore. Screening this compound against kinase panels or PDE isoforms is a rational, evidence-supported strategy, particularly where the isobutylsulfonyl group may confer selectivity advantages over aryl sulfonyl-containing analogs by minimizing aromatic off-target interactions [2].

Structure-Activity Relationship (SAR) Probe for Conformational Rigidity Studies in Target Engagement

The azetidine ring provides greater conformational rigidity than six-membered piperidine analogs, potentially translating into improved binding enthalpy and ligand efficiency [3]. This compound is ideally suited as a reference point in matched-pair SAR studies comparing azetidine vs. piperidine scaffolds, particularly where biophysical methods (SPR, ITC, TSA) are used to dissect enthalpic vs. entropic contributions to binding. Procurement of the exact azetidine-containing compound is critical; substitution with the piperidine analog would invalidate any conclusions about ring-size-dependent conformational effects.

Lead-Like Chemical Probe Development with Predicted Favorable Cell Permeability

With computed clogP of 1.99 and TPSA of 66.5 Ų, this compound lies in the optimal range for passive cell permeability, outperforming more polar analogs such as CID 124039428 (TPSA 101 Ų) that are predicted to have 2- to 5-fold lower membrane flux [4]. For cell-based phenotypic screening or target engagement assays requiring intracellular access, this compound offers a permeability advantage that directly translates to higher effective intracellular concentration at a given extracellular dose. Its single hydrogen-bond donor minimizes desolvation penalty while retaining sufficient polarity for aqueous solubility.

Modular Building Block for Parallel Library Synthesis in Academic or Industrial Medicinal Chemistry

The three-module architecture (thiazole-carbonyl-azetidine-sulfonyl) enables independent variation at each position via standard amide coupling and sulfonylation chemistry [1]. This compound can serve as a central scaffold for generating focused libraries of 50-200 analogs within weeks, without requiring de novo route development for each derivative. The isobutylsulfonyl group can be diversified to other alkyl or aryl sulfonyl groups, the 2,4-dimethylthiazole can be replaced with alternative heterocycles, and the azetidine ring can be further functionalized. This modularity directly supports rapid SAR cycles in hit-to-lead programs.

Quote Request

Request a Quote for (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.